Virustomycin A

Übersicht

Beschreibung

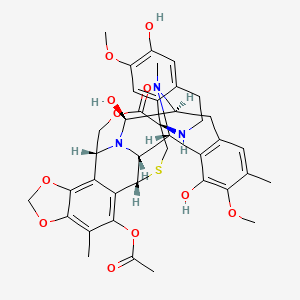

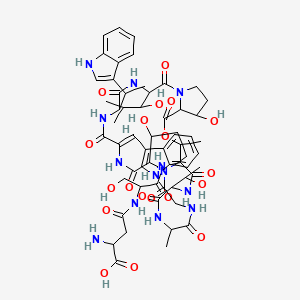

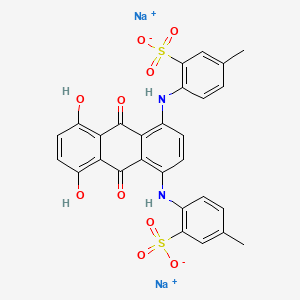

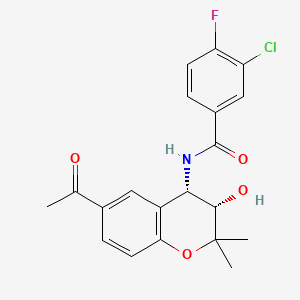

Virustomycin A is a macrolide antibiotic originally isolated from the actinomycete strain Streptomyces sp. AM-2604 . It is known for its potent antiviral and antiprotozoal activities, particularly against RNA and DNA viruses, as well as the parasite Trichomonas foetus . The compound is characterized by its lipophilic pale-yellow needle-like crystals and has a molecular formula of C48H71NO14 .

Wissenschaftliche Forschungsanwendungen

Virustomycin A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Bildung von Phosphatdonoren stört, die für die Nukleotidsynthese in Organismen erforderlich sind . Insbesondere hemmt es die Bildung von Uridinmonophosphat, Uridindiphosphat und Uridintriphosphat, die für die RNA- und DNA-Synthese essentiell sind . Diese Störung führt zur Hemmung der Virusreplikation und des Protozoenwachstums .

Wirkmechanismus

Target of Action

Virustomycin A, also known as AM-2604 A, primarily targets both RNA and DNA viruses . It has been found to have potent inhibitory activity against these viruses, even at very low concentrations . Additionally, this compound has shown anti-trypanosomal activity against Trypanosoma b. brusei GUTat 3.1 strain .

Mode of Action

The mode of action of this compound involves interference with the formation of a phosphate donor(s), which is required for the organism’s nucleotide (UMP, UDP, and UTP) formation . This interference disrupts the normal functioning of the targeted viruses and inhibits their replication .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of nucleotides. By interfering with the formation of a phosphate donor(s), this compound disrupts the synthesis of nucleotides, which are essential components of RNA and DNA . This disruption affects the downstream processes of RNA and DNA synthesis, thereby inhibiting the replication of the targeted viruses .

Result of Action

As a result of its action, this compound inhibits the replication of both RNA and DNA viruses, thereby preventing their proliferation . Additionally, it has anti-trypanosomal activity, indicating that it can inhibit the growth of Trypanosoma b. brusei .

Biochemische Analyse

Biochemical Properties

Virustomycin A plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interfere with the formation of phosphate donors required for nucleotide formation, such as UMP, UDP, and UTP . This interference is believed to be a key factor in its antiviral and antiparasitic activities. This compound interacts with enzymes involved in nucleotide synthesis, thereby inhibiting the replication of viruses and parasites.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been shown to diminish plaque formation by both RNA and DNA viruses at very low concentrations . Additionally, it exhibits anti-trypanosomal activity against Trypanosoma b. brucei, with an IC50 of 0.45 ng/ml . The compound influences cell function by interfering with nucleotide synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This disruption of cellular processes ultimately leads to the inhibition of viral and parasitic replication.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interference with the formation of phosphate donors necessary for nucleotide synthesis . By inhibiting the enzymes responsible for the production of UMP, UDP, and UTP, this compound effectively halts the replication of viruses and parasites. This inhibition is achieved through binding interactions with the target enzymes, leading to enzyme inhibition and subsequent disruption of nucleotide synthesis. Additionally, this compound may induce changes in gene expression, further contributing to its antiviral and antiparasitic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various storage conditions, with a reported stability of at least four years when stored at -20°C . Over time, the degradation of this compound may occur, potentially affecting its efficacy. Long-term studies have shown that the compound maintains its antiviral and antiparasitic activities, although the extent of these effects may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral and parasitic replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host cells and tissues. Threshold effects have been noted, where the efficacy of this compound reaches a plateau beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis. The compound interacts with enzymes such as UMP synthase, UDP-glucose pyrophosphorylase, and UTP-glucose-1-phosphate uridylyltransferase, which are crucial for the production of nucleotides . By inhibiting these enzymes, this compound disrupts the metabolic flux and reduces the levels of nucleotides available for viral and parasitic replication.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This accumulation is facilitated by binding interactions with transport proteins, which help to localize this compound to areas where it can exert its antiviral and antiparasitic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . This localization is crucial for its activity, as it allows this compound to effectively inhibit the production of nucleotides and disrupt viral and parasitic replication.

Vorbereitungsmethoden

Virustomycin A wird durch Fermentation des Actinomyceten-Stammes Streptomyces sp. AM-2604 hergestellt. Die Kulturbrühe wird mit organischen Lösungsmitteln wie Chloroform, Ethylacetat und Aceton extrahiert . Anschließend wird die Verbindung mithilfe chromatographischer Verfahren gereinigt.

In industriellen Umgebungen wird this compound im großen Maßstab durch Fermentation hergestellt. Der Fermentationsprozess umfasst die Optimierung der Wachstumsbedingungen des Streptomyces-Stammes, einschließlich Temperatur, pH-Wert und Nährstoffversorgung . Nach der Fermentation wird die Verbindung extrahiert und gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Virustomycin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten biologischen Aktivitäten.

Vergleich Mit ähnlichen Verbindungen

Virustomycin A ist unter den Makrolid-Antibiotika einzigartig, da es eine spezifische Aktivität sowohl gegen RNA- als auch gegen DNA-Viren aufweist sowie eine potente antiprotozoale Wirkung hat . Ähnliche Verbindungen umfassen:

Echinomycin: Ein Chinoxalin-Antibiotikum mit Antitumor- und antiviralen Eigenschaften.

Aureothin: Ein Polyketid-Antibiotikum mit antimykotischen und antiprotozoalen Aktivitäten.

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Wirkmechanismen.

Eigenschaften

IUPAC Name |

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKWIQAIKGWYCF-SRBICYAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H71NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84777-85-5 | |

| Record name | Virustomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Virustomycin A?

A: this compound demonstrates potent inhibitory activity against RNA and DNA viruses, as well as the parasite Trichomonas foetus []. Research suggests that it primarily acts by inhibiting the biosynthesis of RNA, DNA, and proteins in target organisms []. Specifically, it appears to interfere with nucleotide formation from uridine and adenosine, potentially by disrupting the formation of phosphate donors like ATP [].

Q2: What is the structure of this compound?

A: this compound is a novel 18-membered macrolide antibiotic []. It is structurally related to Concanamycin A, sharing a similar aglycone structure [, ]. The molecule contains a 6-membered hemiketal ring, confirmed by the presence of a quaternary deoxygenated carbon in its 13C NMR spectrum [].

Q3: What is the molecular formula and weight of this compound?

A: Mass spectrometry revealed the molecular formula of this compound to be C43H71NO14 []. Based on this formula, the calculated molecular weight is 821.99 g/mol.

Q4: Are there any known structure-activity relationships (SAR) for this compound?

A: While specific SAR studies on this compound are limited in the provided literature, related compounds like Viranamycins A and B, also 18-membered macrolides structurally similar to this compound, exhibit cytotoxic activity against P388 mouse leukemia and KB human squamous-cell-carcinoma cells []. This suggests that the macrolide core structure and specific substituents play crucial roles in the biological activity of these compounds. Further research is needed to delineate the precise SAR for this compound and guide the development of analogs with improved potency or a broader activity spectrum.

Q5: What is known about the biosynthesis of this compound?

A: Research has identified the this compound biosynthetic gene cluster in Streptomyces graminofaciens A-8890 []. This cluster encodes type I polyketide synthases (PKSs), enzymes involved in the biosynthesis of unique extender units like ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein, and enzymes responsible for post-PKS modifications []. Interestingly, this study demonstrated the possibility of acyltransferase domain exchange between the this compound PKSs and the PKSs involved in FD-891 biosynthesis, highlighting the potential for engineering novel macrolide antibiotics with altered structures and potentially enhanced activities [].

Q6: What analytical techniques were used to characterize this compound?

A: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of this compound. High-resolution electron ionization mass spectrometry (EI-MS) and fast atom bombardment mass spectrometry (FAB-MS) were crucial in determining the molecular formula and identifying key fragment ions []. Furthermore, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, including spin-echo-correlated spectroscopy, provided detailed insights into the connectivity and spatial arrangement of atoms within the molecule, ultimately leading to the elucidation of its complete structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)